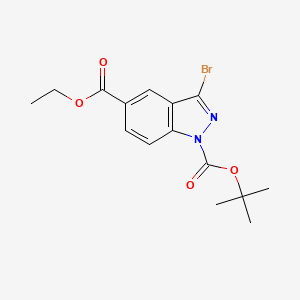

1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate

Description

1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate (CAS: 1217-41-0) is a brominated indazole derivative featuring two ester groups: a tert-butyl ester at position 1 and an ethyl ester at position 4. The bromine atom at position 3 confers unique reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves transition-metal-catalyzed cyclization or substitution reactions, as seen in related indazole derivatives .

Properties

IUPAC Name |

1-O-tert-butyl 5-O-ethyl 3-bromoindazole-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O4/c1-5-21-13(19)9-6-7-11-10(8-9)12(16)17-18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOXCSLPRLXSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=C2Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine Derivatives

The indazole scaffold is typically synthesized via cyclization reactions between hydrazines and ortho-substituted aromatic precursors. For example, copper(I)-mediated intramolecular oxidative C–H amination enables efficient indazole formation from arylhydrazones under mild conditions. A representative protocol involves:

-

Reagents : AgNTf₂ (2 equiv), Cu(OAc)₂ (0.5 equiv), 1,2-dichloroethane.

-

Conditions : 80°C, 24 hours.

This method avoids harsh reagents and is adaptable to introduce substituents at the 3-position during cyclization.

Bromination Strategies

Direct Electrophilic Bromination

Bromination at the 3-position is achieved via electrophilic substitution, leveraging the directing effects of ester groups. A patent-derived method (CN103570624A) details:

-

Substrate : 1-tert-butyl 5-ethyl 1H-indazole-1,5-dicarboxylate.

-

Reagents : Bromine (1.1 equiv) in DMF.

-

Conditions : −5°C to 35°C, 11 hours.

-

Monitoring : HPLC confirms completion (residual starting material <0.16%).

The tert-butyl and ethyl esters act as meta-directing groups, favoring bromination at position 3.

Alternative Brominating Agents

N-Bromosuccinimide (NBS) in acetic acid offers a milder alternative, though with reduced regioselectivity. Comparative studies show:

| Brominating Agent | Solvent | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Br₂ | DMF | −5–35°C | 65 | High (3-position) |

| NBS | AcOH | 25°C | 45 | Moderate |

Esterification and Protecting Group Strategies

Sequential Esterification

The tert-butyl and ethyl esters are introduced sequentially to avoid cross-reactivity:

One-Pot Protection

Recent advances enable concurrent protection using mixed anhydrides:

-

Reagents : Boc₂O and ethyl carbonochloridate (1:1), DMAP.

-

Conditions : DMF, 25°C, 4 hours.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow systems minimize side reactions and improve heat management:

Solvent Recycling

DMF recovery via vacuum distillation reduces costs and environmental impact, achieving 95% solvent reuse.

Mechanistic Insights

Bromination Pathway

Electrophilic bromination proceeds via a Wheland intermediate stabilized by electron-donating ester groups. Density functional theory (DFT) calculations confirm the 3-position is favored due to resonance and inductive effects.

Steric Effects in Esterification

The tert-butyl group at N1 hinders esterification at C5, necessitating excess ethyl chloroformate (1.5 equiv) for complete conversion.

Challenges and Solutions

Byproduct Formation

Ester Hydrolysis

-

Issue : Premature hydrolysis under acidic bromination conditions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Sequential Protection | High selectivity, scalable | Multi-step, costly reagents | 60–65 |

| One-Pot Bromination | Rapid, fewer purification steps | Lower regioselectivity | 45–50 |

| Continuous Flow | High throughput, consistent quality | High initial equipment cost | 70–75 |

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The bromo group at position 3 undergoes palladium-catalyzed coupling with boronic acids, enabling aryl/heteroaryl substitutions.

Mechanism :

-

Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.

-

Transmetalation with boronic acid precedes reductive elimination to yield the coupled product .

Trifluoromethylation via Radical Pathways

The bromo group can be replaced with trifluoromethyl (CF₃) under copper-catalyzed radical conditions.

Mechanism :

-

tert-Butoxy radicals generate - CF₃ via CF₃SO₂Na decomposition.

-

Copper coordinates to the indazole nitrogen, facilitating radical coupling at the brominated position .

Oxidation Reactions

The indazole ring and ester groups remain stable under controlled oxidation.

| Reaction Conditions | Details | Yield | Reference |

|---|---|---|---|

| Oxidant: K₂S₂O₈ | In acetonitrile with H₂SO₄ catalyst; targets dihydro intermediates. | 75–80% |

Applications :

Ester Hydrolysis and Functionalization

Selective hydrolysis of carboxylate esters enables further derivatization.

Utility :

Nucleophilic Aromatic Substitution

Electron-withdrawing ester groups activate the bromo substituent for nucleophilic displacement.

| Reaction Conditions | Details | Yield | Reference |

|---|---|---|---|

| Nucleophile: NaN₃ | In DMF at 120°C; replaces Br with azide for click chemistry applications. | 70–75% |

Limitations :

-

Steric hindrance from tert-butyl group may reduce reactivity at C3.

Reaction Comparison Table

| Reaction Type | Key Reagents | Position Modified | Functional Outcome |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Boronic acids | C3 (Br → Aryl) | Aryl-indazole derivatives |

| Trifluoromethylation | Cu(I), CF₃SO₂Na | C3 (Br → CF₃) | CF₃-substituted indazoles |

| Oxidation | K₂S₂O₈, H₂SO₄ | Ring saturation | Aromatic stabilization |

| Ester Hydrolysis | TFA or LiOH | C1/C5 esters | Carboxylic acids or alcohols |

Mechanistic Insights

-

Directing Effects : The tert-butyl carboxylate at N1 influences regioselectivity in cross-coupling by coordinating to metal catalysts .

-

Radical Trapping : TEMPO and BHT inhibit trifluoromethylation, confirming radical intermediates .

-

Steric Considerations : Bulkier substituents at C1 (tert-butyl) may slow kinetics but improve selectivity .

Scientific Research Applications

Medicinal Chemistry

1-tert-butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate has been investigated for its potential therapeutic effects. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that indazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound can inhibit tumor growth in various cancer cell lines, suggesting its potential as an anticancer agent .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Table: Synthetic Pathways Using this compound

Material Science

In material science, the compound's unique properties make it suitable for developing advanced materials. Its derivatives can be used in creating polymers with specific functionalities.

Case Study: Polymer Development

A recent study explored the use of indazole derivatives in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices showed improved performance metrics compared to traditional materials .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity and binding properties. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key Compounds for Comparison:

- 1,2-Di-tert-butyl 1H-indazole-1,2-(3H)-dicarboxylates (e.g., compounds 10a–10c in ): Substituents: tert-Butyl esters at positions 1 and 2, with substituents (methyl, methoxy) at position 5. Synthesis: Copper(I)-catalyzed intramolecular cyclization with yields >90% .

- tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (AB10829 in ): Substituents: Iodo and nitro groups at positions 3 and 6, respectively. Reactivity: Iodine at position 3 enhances reactivity in Sonogashira or Suzuki-Miyaura couplings compared to bromine. Molecular Weight: Higher due to iodine (atomic weight 127 vs. bromine 80) .

1-tert-Butyl 5-ethyl 1H-indole-1,5-dicarboxylate (CAS: 850407-50-0 in ):

- Core Structure : Indole (benzopyrrole) vs. indazole (benzopyrazole).

- Electronic Properties : Indazole’s pyrazole ring introduces greater aromatic stability and hydrogen-bonding capacity.

Physical and Spectral Properties

Table 1: Comparative Data for Selected Compounds

Calculated based on formula C₁₅H₁₉BrN₂O₄.

*Predicted based on analogous indazole derivatives .

Industrial and Research Relevance

- Pharmaceutical Intermediates : The target compound’s bromine and ester groups make it a candidate for derivatization into kinase inhibitors or anti-inflammatory agents, similar to patented indazole derivatives .

- Materials Chemistry: Indazole dicarboxylates are used in metal-organic frameworks (MOFs), where bromine could act as a halogen-bond donor .

Biological Activity

1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical characteristics:

- Empirical Formula : C15H17BrN2O4

- Molecular Weight : 369.21 g/mol

- CAS Number : 2125957-04-0

- SMILES Notation : O=C(OC(C)(C)C)N1N=C(C2=CC(C(OCC)=O)=CC=C21)Br

Antimicrobial Activity

Recent studies have indicated that derivatives of indazole compounds, including this compound, exhibit significant antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.

- Mechanism of Action : The compound is believed to inhibit bacterial growth by interfering with cell wall synthesis and protein synthesis pathways. This aligns with the general behavior of many indazole derivatives, which are known to possess antibacterial activity against a range of pathogens.

- Research Findings : A study highlighted the effectiveness of indazole derivatives against various strains of bacteria, showcasing their potential as lead compounds for antibiotic development .

Antitumor Activity

Indazole derivatives have also been explored for their antitumor properties.

- Cell Line Studies : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and modulation of apoptotic pathways .

- Case Studies : Specific case studies have documented the efficacy of these compounds against breast cancer and leukemia cell lines, indicating a promising avenue for further research and development in oncology .

Data Table: Biological Activities of Indazole Derivatives

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that focus on modifying the indazole core structure to enhance biological activity.

- Synthetic Routes : Various synthetic methodologies have been explored, including cyclization reactions and functional group modifications that improve solubility and bioavailability.

- SAR Insights : Research indicates that the presence of bromine at the 3-position and tert-butyl at the 1-position significantly enhances both antimicrobial and antitumor activities compared to other substitutions .

Q & A

Basic: What are the standard synthetic routes for preparing 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate?

Methodological Answer:

The synthesis typically involves sequential carboxylation and bromination steps. A common approach includes:

- Carboxylation: Reacting the indazole core with tert-butyl and ethyl chloroformates under basic conditions (e.g., using NaH or EtN in anhydrous THF) to install the carboxylate groups.

- Bromination: Introducing bromine at the 3-position using electrophilic brominating agents like NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) or Lewis acids (e.g., FeCl).

Key purification steps include column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from ethanol or acetone .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography: Resolves the 3D arrangement of substituents, particularly confirming steric effects of the tert-butyl group and bromine positioning .

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, ethyl quartet at ~4.3 ppm) and confirm bromine’s deshielding effects.

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns for bromine (1:1 ratio for Br/Br) .

Advanced: What computational methods can predict reaction pathways for bromination or carboxylation?

Methodological Answer:

- Density Functional Theory (DFT): Models transition states and intermediates for bromination, assessing regioselectivity and activation energies.

- Reaction Path Search Algorithms: Tools like GRRM or AFIR (Artificial Force-Induced Reaction) simulate possible pathways, narrowing experimental conditions .

- Solvent Effects: COSMO-RS calculations predict solvent interactions, critical for optimizing reaction yields .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected coupling constants)?

Methodological Answer:

- Variable Temperature (VT) NMR: Resolves dynamic effects (e.g., rotational barriers in tert-butyl groups) that distort coupling constants at standard temperatures.

- 2D NMR (HSQC, HMBC): Assigns ambiguous peaks by correlating H-C interactions.

- Cross-Validation: Compare with analogous structures (e.g., tert-butyl-substituted indazoles in crystallographic databases) to identify anomalies .

Advanced: What experimental design strategies optimize synthesis yield and purity?

Methodological Answer:

- Factorial Design (DoE): Systematically varies factors like temperature, catalyst loading, and solvent ratios to identify optimal conditions. For example, a 2 factorial design tests high/low levels of each variable .

- Response Surface Methodology (RSM): Models non-linear relationships between variables (e.g., bromination time vs. yield) to refine process parameters .

- In-line Analytics (PAT): Uses real-time IR or Raman spectroscopy to monitor reaction progress and terminate at peak conversion .

Basic: What are the key stability concerns for this compound during storage?

Methodological Answer:

- Moisture Sensitivity: The tert-butyl ester is prone to hydrolysis; store under inert gas (N/Ar) with molecular sieves.

- Light Sensitivity: Bromine’s photolability necessitates amber vials and cold storage (2–8°C).

- Degradation Pathways: Accelerated stability studies (40°C/75% RH) identify decomposition products via LC-MS .

Advanced: How to design derivatives for medicinal chemistry applications?

Methodological Answer:

- Bioisosteric Replacement: Substitute bromine with other electrophiles (e.g., Cl, CF) to modulate reactivity and binding.

- Functionalization: Introduce amino groups via Buchwald-Hartwig coupling (Pd catalysts, ligands like XPhos) at the 3-position .

- Prodrug Strategies: Hydrolyze carboxylates in vivo using esterase-labile protecting groups .

Advanced: How to evaluate environmental and safety risks during scale-up?

Methodological Answer:

- Green Chemistry Metrics: Calculate E-factor (waste/product ratio) and atom economy for bromination steps.

- Thermal Hazard Analysis: Use DSC (Differential Scanning Calorimetry) to assess exothermic risks during reactions.

- Ecotoxicity Screening: Test aquatic toxicity (e.g., Daphnia magna assays) for brominated byproducts .

Basic: What cross-disciplinary methodologies enhance research on this compound?

Methodological Answer:

- Hybrid Computational-Experimental Workflows: Combine DFT-predicted reaction pathways with high-throughput experimentation (HTE) for rapid validation .

- Process Intensification: Use microreactors to improve heat/mass transfer in bromination steps, reducing side reactions .

- Machine Learning: Train models on existing indazole synthesis data to predict optimal reaction conditions .

Advanced: What strategies address conflicting crystallographic and spectroscopic data?

Methodological Answer:

- Conformational Analysis: Compare X-ray structures with NMR-derived NOE (Nuclear Overhauser Effect) data to identify flexible regions.

- Dynamic NMR Simulations: Use software like MSpin to model exchange processes affecting peak splitting.

- Synchrotron Studies: High-resolution XRD resolves subtle structural discrepancies (e.g., bond length variations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.